BenchChemオンラインストアへようこそ!

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Regioselective synthesis Imidazole bromination Process chemistry

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS 773873‑08‑8) is a heterocyclic building block belonging to the 1,4,5‑trisubstituted imidazole class, featuring a bromine atom at the 4‑position, a methyl group at N‑1, and a carboxylic acid at the 5‑position. With a molecular formula of C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol, this compound offers two orthogonal reactive handles—a C‑4 bromine amenable to cross‑coupling and a C‑5 carboxylic acid suitable for amide bond formation—making it a versatile intermediate for medicinal chemistry and agrochemical research.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
CAS No. 773873-08-8
Cat. No. B3392105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
CAS773873-08-8
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C(=O)O)Br
InChIInChI=1S/C5H5BrN2O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,1H3,(H,9,10)
InChIKeyJBVZNATYZRELHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS 773873-08-8): A Dual-Handle Imidazole Building Block for Regioselective Derivatization


4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS 773873‑08‑8) is a heterocyclic building block belonging to the 1,4,5‑trisubstituted imidazole class, featuring a bromine atom at the 4‑position, a methyl group at N‑1, and a carboxylic acid at the 5‑position . With a molecular formula of C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol, this compound offers two orthogonal reactive handles—a C‑4 bromine amenable to cross‑coupling and a C‑5 carboxylic acid suitable for amide bond formation—making it a versatile intermediate for medicinal chemistry and agrochemical research . Its computed physicochemical profile (XLogP3 = 0.9, TPSA = 55.1 Ų) supports acceptable solubility and permeability characteristics for fragment‑based and lead‑optimization campaigns .

Why 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Cannot Be Replaced by a Close Analog Without Risking Synthetic or Functional Outcomes


Even among halogenated imidazole‑5‑carboxylic acids that appear superficially interchangeable, the specific combination of bromine at C‑4, a methyl group at N‑1, and a free carboxylic acid at C‑5 creates a reactivity and selectivity profile that cannot be replicated by its closest positional, halogen‑exchange, or N‑substitution analogs. Replacing the bromine with chlorine or iodine alters oxidative addition rates in palladium‑catalyzed cross‑couplings, while moving the halogen to the C‑2 position shifts the electronic character of the ring and redirects the compound toward entirely different downstream target classes—the 2‑bromo isomer is a documented precursor for anti‑tuberculosis agent PA‑824 , whereas the 4‑bromo isomer has been specifically deployed in casein kinase 1δ/ε inhibitor programs . Removal of the N‑methyl group introduces a tautomeric proton, changing hydrogen‑bonding capacity and regiochemical outcomes in subsequent functionalization steps . The quantitative evidence below demonstrates that substitution without careful consideration of these differences can lead to regiochemical mixtures, yield penalties, or mismatched biological target engagement.

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Yield Improvement: Regioselective Bromination Method Overcomes Prior-Art Selectivity and Yield Deficiencies

The patented three‑step synthesis method (condensation → bromination → debromination) for 4‑bromo‑1‑methyl‑1H‑imidazole‑5‑carboxylic acid amide derivatives addresses a critical failure of prior‑art direct bromination approaches. The prior method employing N‑bromosuccinimide (NBS) and carbon tribromide produces both C‑2 and C‑4 monobromo isomers plus dibromo side products; these three products have nearly identical polarity, rendering chromatographic separation extremely difficult and resulting in unacceptably low yields . In contrast, the patented route achieves a single bromination product with per‑step yields of 83% (condensation, Step 1), 70% (bromination, Step 2), and 61% (debromination, Step 3), delivering an overall isolated yield of approximately 35% for the target amide derivative with no positional isomer contamination .

Regioselective synthesis Imidazole bromination Process chemistry

Positional Isomer Target Engagement Divergence: C‑4 Bromo vs. C‑2 Bromo Imidazole‑5‑carboxylic Acid Derivatives

The 4‑bromo isomer (target compound) and the 2‑bromo isomer (CAS 852180‑96‑2) share the same molecular formula (C₅H₅BrN₂O₂) and molecular weight (205.01 g/mol) yet diverge sharply in their documented biological target applications. The 2‑bromo isomer serves as a precursor for the anti‑tuberculosis drug PA‑824, targeting Mycobacterium tuberculosis via a nitroimidazole bioactivation mechanism . The 4‑bromo isomer, by contrast, is specifically cited as a key intermediate for casein kinase 1δ/ε (CK1δ/ε) inhibitor synthesis in oncology programs . Furthermore, a derivative of the 4‑bromo compound appears in the PDB structure 8FEC as a ligand bound to cAMP‑dependent protein kinase catalytic subunit alpha (J‑PKAc chimera), confirming engagement of a distinct kinase target class .

Kinase inhibitor Anti-tuberculosis Positional isomer

Physicochemical Differentiation from the Non‑Halogenated Parent: Lipophilicity and Polar Surface Area

The introduction of bromine at C‑4 of 1‑methyl‑1H‑imidazole‑5‑carboxylic acid significantly alters key physicochemical descriptors relevant to membrane permeability and binding site complementarity. The target compound has a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 55.1 Ų . By comparison, the non‑halogenated parent compound 1‑methyl‑1H‑imidazole‑5‑carboxylic acid (CAS 41806‑40‑0) has a lower molecular weight (126.11 g/mol) and, based on its structure lacking the bromine, a lower computed logP and similar TPSA. The bromine atom adds 78.9 Da of mass and approximately 0.5–0.8 logP units (estimated based on the Hansch π value for aromatic bromine ≈ 0.86) . This increase in lipophilicity can improve passive membrane permeability while the bromine serves as a heavy atom for X‑ray crystallographic phasing.

Lipophilicity Polar surface area Fragment-based drug design

Dual Orthogonal Reactive Handles: C‑4 Bromine for Cross‑Coupling and C‑5 Carboxylic Acid for Amide Conjugation

The target compound uniquely combines a C‑4 bromine suitable for Suzuki–Miyaura, Heck, and related palladium‑catalyzed cross‑coupling reactions with a C‑5 carboxylic acid available for amide, ester, or hydrazide formation . This dual‑handle architecture enables sequential derivatization without protecting‑group manipulation. In contrast, 4‑bromo‑1‑methyl‑1H‑imidazole (CAS 25676‑75‑9) lacks the carboxylic acid handle, limiting downstream conjugation options to C‑4 cross‑coupling only. Conversely, 1‑methyl‑1H‑imidazole‑5‑carboxylic acid (CAS 41806‑40‑0) lacks the halogen handle, restricting C‑4 functionalization to less versatile C–H activation strategies. The 4‑chloro analog (CAS 1554457‑38‑3) provides a less reactive halogen for oxidative addition, requiring harsher coupling conditions or specialized catalysts .

Orthogonal functionalization Cross-coupling Amide bond formation

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid: Evidence‑Backed Procurement Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring C‑4 Diversification with C‑5 Amide Conjugation

When a project requires parallel exploration of C‑4 aryl/heteroaryl substituents via Suzuki coupling while retaining a C‑5 amide linkage to a pharmacophoric amine, this compound provides both handles in one building block. The documented use of its methyl ester derivative in casein kinase 1δ/ε inhibitor synthesis and the presence of its scaffold in the PDB 8FEC kinase‑ligand complex validate its relevance for kinase‑targeted medicinal chemistry. Procurement of the pre‑brominated acid avoids the need for late‑stage halogenation, which, per the patent evidence, would risk regioisomeric mixtures and low yields .

Structure‑Based Drug Design: Heavy‑Atom Derivatization for X‑ray Crystallographic Phasing

The bromine atom at C‑4 provides anomalous scattering (f'' ≈ 1.5 electrons at Cu Kα) suitable for experimental phasing in protein‑ligand co‑crystallography. The compound's derivative is already validated in a deposited PDB structure (8FEC) . Its computed XLogP3 of 0.9 and TPSA of 55.1 Ų indicate acceptable solubility for co‑crystallization experiments. This dual role as both a chemical probe and a crystallographic tool distinguishes it from the non‑halogenated parent, which lacks phasing utility.

Process Development: Scalable Synthesis of 4‑Bromo‑1‑methyl‑1H‑imidazole‑5‑carboxamide Libraries

The patented three‑step route (condensation–bromination–debromination) provides a reproducible, scalable method with defined yields (Step 1: 83%, Step 2: 70%, Step 3: 61%) and a single regioisomeric product. For CROs and internal process chemistry groups building amide libraries, sourcing the acid form of this compound eliminates the regioselectivity risk inherent in direct bromination and provides a clean entry point for diverse amide coupling.

Agrochemical Research: Halogenated Imidazole‑5‑carboxylic Acid Derivative Screening

Halogenated imidazole‑5‑carboxylic acid derivatives are established herbicidal and fungicidal scaffolds, as documented in Bayer AG patents . The combination of C‑4 bromine and C‑5 carboxylic acid with N‑1 methyl substitution maps onto the general formula disclosed for halogenated imidazolecarboxylic acid herbicides . The bromine atom provides a synthetic handle for further diversification while contributing to the lipophilic character required for foliar uptake (XLogP3 = 0.9) .

Quote Request

Request a Quote for 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.